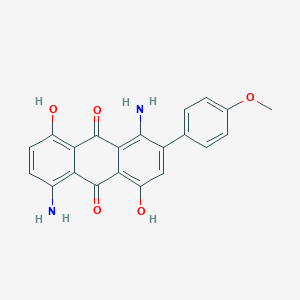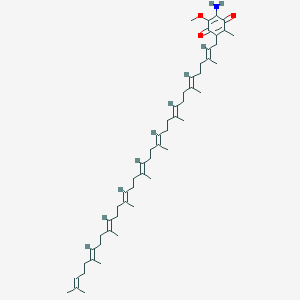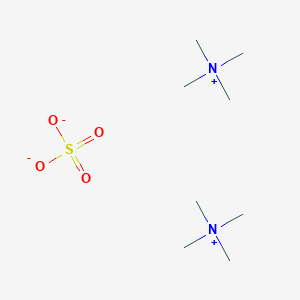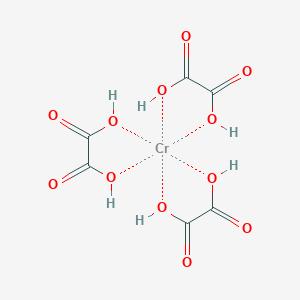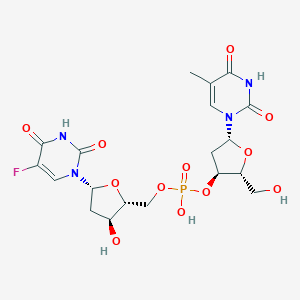
Neodymium-145
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neodymium-145 is a radioactive isotope of neodymium, a rare earth element. It has a half-life of 143 days and decays through beta emission. Neodymium-145 is used in scientific research for various applications, including radiography, tracer studies, and nuclear medicine.
Mecanismo De Acción
Neodymium-145 decays through beta emission, which involves the emission of high-energy electrons. The emitted electrons can penetrate tissues and interact with biological molecules, leading to the formation of free radicals and other reactive species. These reactive species can cause damage to cellular components, such as DNA, proteins, and lipids.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of neodymium-145 depend on the specific application and the dose used. In tracer studies, neodymium-145 can be used to investigate the metabolism of various compounds, including carbohydrates, amino acids, and lipids. In nuclear medicine, neodymium-145 can be used for imaging and diagnostic purposes, such as the detection of tumors and the evaluation of organ function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using neodymium-145 in lab experiments is its relatively long half-life, which allows for extended studies without the need for frequent isotope replenishment. Another advantage is its high specific activity, which allows for the detection of low levels of neodymium-145 in biological samples. However, one limitation is the potential for radiation damage to biological samples, which can affect the accuracy and reliability of experimental results.
Direcciones Futuras
Neodymium-145 has various potential future directions in scientific research. One future direction is the development of new radiotracers for imaging and diagnostic purposes, such as the detection of specific biomolecules or disease states. Another future direction is the investigation of the biological effects of neodymium-145 at the cellular and molecular level, which can provide insights into the mechanisms of radiation damage and potential therapeutic strategies.
Métodos De Síntesis
Neodymium-145 can be synthesized through the neutron activation of stable neodymium-144. The process involves bombarding neodymium-144 with neutrons, which leads to the formation of neodymium-145. The resulting neodymium-145 is purified using various chemical separation techniques.
Aplicaciones Científicas De Investigación
Neodymium-145 has various applications in scientific research. It is used as a radiotracer in biological studies, such as the investigation of metabolic pathways and the study of protein and nucleic acid synthesis. Neodymium-145 is also used in nuclear medicine for imaging and diagnostic purposes.
Propiedades
Número CAS |
14336-84-6 |
|---|---|
Nombre del producto |
Neodymium-145 |
Fórmula molecular |
Nd |
Peso molecular |
144.91258 g/mol |
Nombre IUPAC |
neodymium-145 |
InChI |
InChI=1S/Nd/i1+1 |
Clave InChI |
QEFYFXOXNSNQGX-OUBTZVSYSA-N |
SMILES isomérico |
[145Nd] |
SMILES |
[Nd] |
SMILES canónico |
[Nd] |
Sinónimos |
145Nd isotope Nd-145 isotope Neodymium-145 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



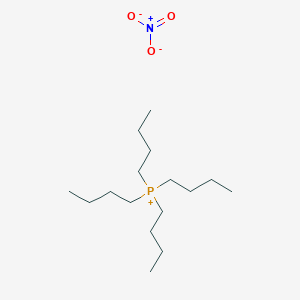
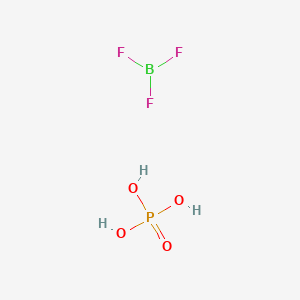
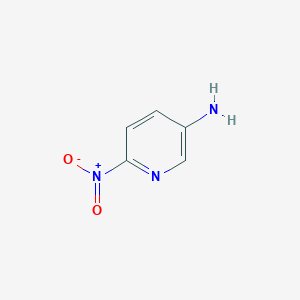
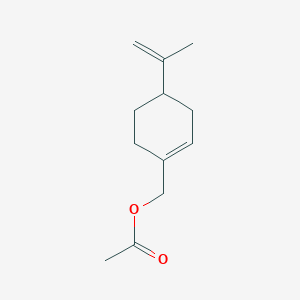
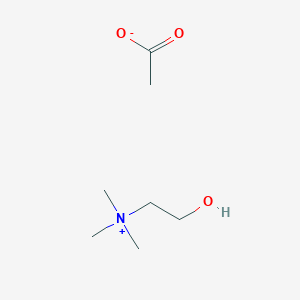
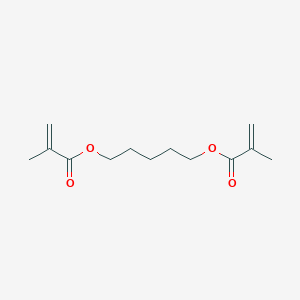
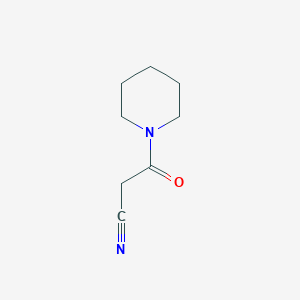
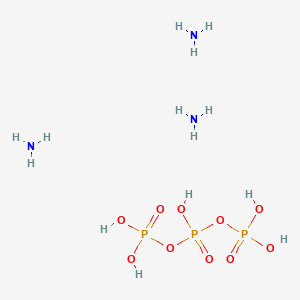
![Tetracyclo[16.3.1.14,8.111,15]tetracosa-1(22),4,6,8(24),11,13,15(23),18,20-nonaene](/img/structure/B85086.png)
